molecular formula C20H38O2 B1238671 trans-11-Eicosenoic acid CAS No. 2462-94-4

trans-11-Eicosenoic acid

Cat. No.: B1238671
CAS No.: 2462-94-4
M. Wt: 310.5 g/mol
InChI Key: BITHHVVYSMSWAG-UHFFFAOYSA-N
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Description

trans-11-Eicosenoic acid: is a monounsaturated omega-9 fatty acid. It is composed of twenty carbon atoms and one carbon-carbon double bond located at the eleventh position from the carboxyl end. . It is a colorless to pale yellow liquid under standard conditions and is odorless .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Extraction from Plant Oils: trans-11-Eicosenoic acid can be extracted from plant oils such as jojoba oil.

    Hydrogenation of Fatty Acids: Another method involves the hydrogenation of unsaturated fatty acids.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways:

Properties

CAS No.

2462-94-4

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

icos-11-enoic acid

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)

InChI Key

BITHHVVYSMSWAG-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCC(=O)O

SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O

62322-84-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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